

Application of Monocrotophos-d6 in Agricultural Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Monocrotophos-d6

Cat. No.: B13828459

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Introduction

Monocrotophos is a broad-spectrum organophosphate insecticide known for its systemic and contact action against a wide range of pests in crops such as cotton, sugarcane, and vegetables.^{[1][2]} Due to its high toxicity and potential for environmental contamination, the accurate quantification of its residues in agricultural products and environmental samples is of paramount importance for food safety and regulatory compliance. **Monocrotophos-d6**, a deuterated analog of Monocrotophos, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the precise and accurate quantification of Monocrotophos residues by chromatography-based mass spectrometry techniques. Its use is critical for correcting variations in analytical results that can arise during sample preparation and instrumental analysis.

Principle Application: Internal Standard in Quantitative Analysis

The primary application of **Monocrotophos-d6** is as an internal standard in analytical methods for the determination of Monocrotophos residues. In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the

analyte of interest, but which can be distinguished by its mass.[3] **Monocrotophos-d6** is an ideal internal standard for Monocrotophos analysis because it co-elutes with the native compound during chromatographic separation and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to the presence of deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing for its distinct detection.

The use of **Monocrotophos-d6** as an internal standard effectively compensates for:

- Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix.
- Analyte Loss During Sample Preparation: Inconsistencies in recovery during extraction and cleanup steps.
- Instrumental Variability: Fluctuations in injection volume and detector response.

By adding a known amount of **Monocrotophos-d6** to the sample at the beginning of the analytical procedure, the ratio of the peak area of the native Monocrotophos to the peak area of **Monocrotophos-d6** is used for quantification. This ratiometric measurement leads to more accurate and precise results compared to external standard calibration alone.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Monocrotophos using a deuterated internal standard like **Monocrotophos-d6**. The data is compiled from various studies on pesticide residue analysis in vegetable matrices.

Table 1: Method Validation Parameters for Monocrotophos Analysis using an Internal Standard

Parameter	GC-MS	LC-MS/MS
Linearity (R^2)	>0.99	>0.99
Limit of Detection (LOD)	0.005 mg/kg	0.001 mg/kg
Limit of Quantification (LOQ)	0.015 mg/kg	0.005 mg/kg
Recovery (%)	75 - 110%	85 - 115%
Precision (RSD %)	< 15%	< 10%

Data is representative and compiled from typical performance characteristics of the analytical methods.[\[4\]](#)[\[5\]](#)

Table 2: Representative Recovery Data in Different Vegetable Matrices

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%)
Tomato	0.05	95	6
Brinjal (Eggplant)	0.05	92	8
Cauliflower	0.05	88	11
Capsicum	0.05	98	5

Recovery data illustrates the effectiveness of using an internal standard to achieve consistent results across different complex matrices.

Experimental Protocols

Protocol 1: Determination of Monocrotophos Residues in Vegetables using QuEChERS Extraction and GC-MS Analysis with Monocrotophos-d6 as an Internal Standard

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

1. Materials and Reagents

- Monocrotophos analytical standard
- **Monocrotophos-d6** internal standard
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)
- C18 sorbent
- Deionized water

2. Sample Preparation and Extraction

- Homogenize a representative sample of the vegetable matrix.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add a known amount of **Monocrotophos-d6** internal standard solution.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

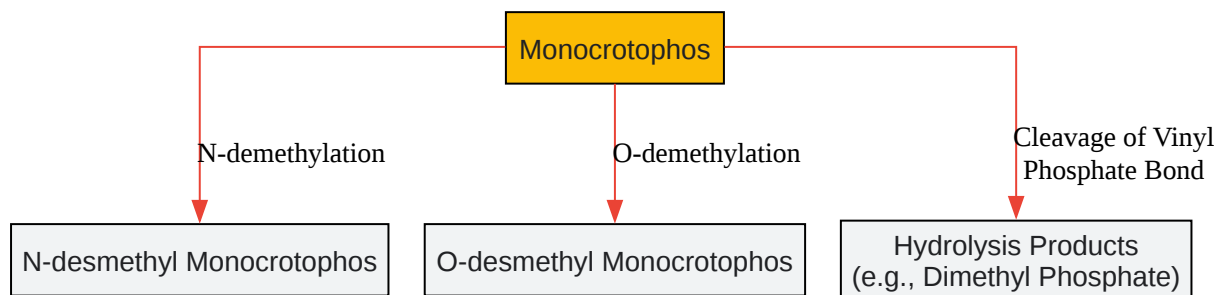
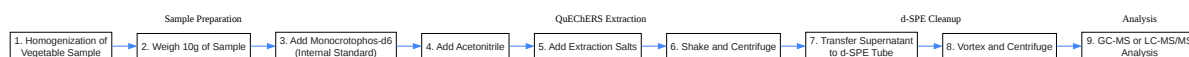
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 (and GCB if necessary).
- Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

4. GC-MS Analysis

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).
- Injector: Splitless mode.
- Oven Temperature Program: Optimized for the separation of Monocrotophos.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Monocrotophos and **Monocrotophos-d6**.
- Quantification: Based on the ratio of the peak area of the target ion of Monocrotophos to the peak area of the target ion of **Monocrotophos-d6**.

Visualizations



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